(1S)-1alpha,2beta-Bis[2-(diphenylphosphino)benzylideneamino]cyclohexane (1S)-1alpha,2beta-Bis[2-(diphenylphosphino)benzylideneamino]cyclohexane
Brand Name: Vulcanchem
CAS No.: 174677-82-8
VCID: VC0183639
InChI: InChI=1S/C44H40N2P2/c1-5-21-37(22-6-1)47(38-23-7-2-8-24-38)43-31-17-13-19-35(43)33-45-41-29-15-16-30-42(41)46-34-36-20-14-18-32-44(36)48(39-25-9-3-10-26-39)40-27-11-4-12-28-40/h1-14,17-28,31-34,41-42H,15-16,29-30H2/t41-,42-/m0/s1
SMILES: C1CCC(C(C1)N=CC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)N=CC5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7
Molecular Formula: C44H40N2P2
Molecular Weight: 658.749322

(1S)-1alpha,2beta-Bis[2-(diphenylphosphino)benzylideneamino]cyclohexane

CAS No.: 174677-82-8

Cat. No.: VC0183639

Molecular Formula: C44H40N2P2

Molecular Weight: 658.749322

* For research use only. Not for human or veterinary use.

(1S)-1alpha,2beta-Bis[2-(diphenylphosphino)benzylideneamino]cyclohexane - 174677-82-8

Specification

CAS No. 174677-82-8
Molecular Formula C44H40N2P2
Molecular Weight 658.749322
IUPAC Name 1-(2-diphenylphosphanylphenyl)-N-[(1S,2S)-2-[(2-diphenylphosphanylphenyl)methylideneamino]cyclohexyl]methanimine
Standard InChI InChI=1S/C44H40N2P2/c1-5-21-37(22-6-1)47(38-23-7-2-8-24-38)43-31-17-13-19-35(43)33-45-41-29-15-16-30-42(41)46-34-36-20-14-18-32-44(36)48(39-25-9-3-10-26-39)40-27-11-4-12-28-40/h1-14,17-28,31-34,41-42H,15-16,29-30H2/t41-,42-/m0/s1
SMILES C1CCC(C(C1)N=CC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)N=CC5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7

Introduction

Structural Properties

Chemical Identity and Composition

(1S)-1alpha,2beta-Bis[2-(diphenylphosphino)benzylideneamino]cyclohexane is registered with CAS Number 174677-82-8. The molecular formula is C44H40N2P2, corresponding to a molecular weight of 658.749322 g/mol. The IUPAC name is 1-(2-diphenylphosphanylphenyl)-N-[(1S,2S)-2-[(2-diphenylphosphanylphenyl)methylideneamino]cyclohexyl]methanimine, which clearly describes the structural arrangement of the molecule.

Structural Configuration

The compound features a cyclohexane ring as its central backbone, with two benzylideneamino groups attached at the 1 and 2 positions in a specific stereochemical configuration. Each benzylideneamino group is connected to a 2-diphenylphosphino-substituted phenyl ring. The stereochemistry is denoted as (1S)-1alpha,2beta, indicating the spatial arrangement of these substituents relative to the cyclohexane ring.

The structural representation can be described using standard chemical notation systems:

Notation TypeRepresentation
SMILESC1CCC(C(C1)N=CC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)N=CC5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7
Standard InChIInChI=1S/C44H40N2P2/c1-5-21-37(22-6-1)47(38-23-7-2-8-24-38)43-31-17-13-19-35(43)33-45-41-29-15-16-30-42(41)46-34-36-20-14-18-32-44(36)48(39-25-9-3-10-26-39)40-27-11-4-12-28-40/h1-14,17-28,31-34,41-42H,15-16,29-30H2/t41-,42-/m0/s1
PubChem Compound ID11332064

Synthesis and Preparation

Related Synthetic Methods

Drawing from the synthesis of similar compounds, the preparation often involves the use of transition metal-catalyzed phosphination reactions. For instance, the synthesis of related compounds such as bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) involves the transformation of binaphthol ditriflate with diphenylphosphine derivatives . Similar methodologies could be adapted for the synthesis of (1S)-1alpha,2beta-Bis[2-(diphenylphosphino)benzylideneamino]cyclohexane.

For phosphine ligands in general, synthetic approaches often employ:

Synthetic ApproachKey ReagentsConditions
Phosphination of aryl halidesAryl halide, HPPh2, basePd catalyst, inert atmosphere
Grignard reactionsPhMgBr, PCl3Low temperature, anhydrous
Metal-catalyzed couplingAryl triflate, HPPh2Ni or Pd catalyst, base
Condensation reactionsDiamine, aldehydeDehydrating conditions

Chemical Properties

Coordination Chemistry

(1S)-1alpha,2beta-Bis[2-(diphenylphosphino)benzylideneamino]cyclohexane functions as a bidentate ligand capable of coordinating to various transition metals through its phosphorus atoms. The phosphino groups serve as strong σ-donors, forming stable coordination bonds with transition metals. The spatial arrangement of these phosphino groups, determined by the stereochemistry of the cyclohexane backbone, creates a specific coordination environment that can influence the reactivity and selectivity of resulting metal complexes.

Reactivity Patterns

Based on its structure, the compound is expected to exhibit several key reactivity patterns:

  • Formation of metal complexes through coordination via the phosphorus atoms

  • Potential for hemilabile coordination involving the nitrogen atoms of the benzylideneamino groups

  • Stereochemical influence on the approach of substrates to coordinated metal centers

  • Stability against oxidation of the phosphorus centers in comparison to simpler phosphines

Stability Considerations

Drawing from related phosphine complexes, we can infer that the compound may exhibit stability characteristics similar to bis(diphenylphosphino)ethane (DPPE) complexes, which have demonstrated "remarkably high stability in solution" . This stability would make it suitable for applications in catalysis and coordination chemistry.

Applications

Catalysis Applications

The stereochemically defined structure of (1S)-1alpha,2beta-Bis[2-(diphenylphosphino)benzylideneamino]cyclohexane makes it particularly valuable for asymmetric catalysis. When coordinated to appropriate transition metals, the resulting complexes can catalyze enantioselective transformations. Potential catalytic applications include:

  • Asymmetric hydrogenation of prochiral substrates

  • Enantioselective carbon-carbon bond forming reactions

  • Stereoselective cycloaddition reactions

  • Regioselective functionalization of unsaturated compounds

These applications are inferred based on the known catalytic activities of related phosphine ligands such as BINAP, which has been extensively used in asymmetric catalysis .

Metal Complexation

The formation of metal complexes is a significant application area for (1S)-1alpha,2beta-Bis[2-(diphenylphosphino)benzylideneamino]cyclohexane. Based on studies of related phosphine ligands, potential metal complexes could include:

MetalExpected Complex TypePotential Applications
GoldLinear or tetrahedralHomogeneous catalysis, medicinal chemistry
PalladiumSquare planarCross-coupling reactions
RhodiumSquare planar or octahedralHydrogenation, hydroformylation
RutheniumOctahedralOlefin metathesis, transfer hydrogenation

Gold complexes of related phosphine ligands have shown promising biological activities, including antitumor properties . The research on bis(diphenylphosphino)ethane (DPPE) gold complexes has demonstrated cytotoxicity against tumor cell lines and the ability to produce DNA protein cross-links and DNA strand breaks in cells , suggesting potential medicinal applications for similar complexes of (1S)-1alpha,2beta-Bis[2-(diphenylphosphino)benzylideneamino]cyclohexane.

Materials Science Applications

Phosphine ligands with defined stereochemistry, like (1S)-1alpha,2beta-Bis[2-(diphenylphosphino)benzylideneamino]cyclohexane, can also be employed in the development of functional materials, including:

  • Luminescent metal complexes for sensing and imaging

  • Chiral materials for optical applications

  • Components in electronic materials

  • Building blocks for supramolecular assemblies

Spectroscopic Characteristics

NMR Spectroscopy

The ³¹P NMR spectroscopy is particularly valuable for characterizing phosphine compounds. For (1S)-1alpha,2beta-Bis[2-(diphenylphosphino)benzylideneamino]cyclohexane, characteristic signals would be expected for the phosphorus atoms. Based on related phosphine compounds, the typical chemical shift range for triarylphosphines in ³¹P NMR is approximately -10 to -20 ppm (relative to H₃PO₄).

The ¹H NMR spectrum would show characteristic signals for:

  • Aromatic protons from the phenyl rings (approximately 7.0-8.0 ppm)

  • Imine protons from the benzylideneamino groups (approximately 8.0-8.5 ppm)

  • Cyclohexane protons (approximately 1.0-3.5 ppm)

Infrared Spectroscopy

In IR spectroscopy, characteristic absorption bands would be expected for:

  • C=N stretching from the benzylideneamino groups (approximately 1630-1650 cm⁻¹)

  • P-C stretching vibrations (approximately 1090-1100 cm⁻¹)

  • Aromatic C=C stretching (approximately 1450-1600 cm⁻¹)

  • C-H stretching from cyclohexane and aromatic rings (approximately 2850-3050 cm⁻¹)

Mass Spectrometry

Mass spectrometric analysis would typically show the molecular ion peak at m/z 658.7, corresponding to the molecular weight of the compound. Fragmentation patterns would likely include cleavage of phenyl groups from the phosphorus atoms and fragmentation of the cyclohexane ring.

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